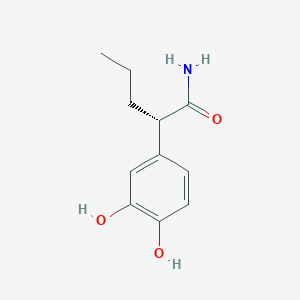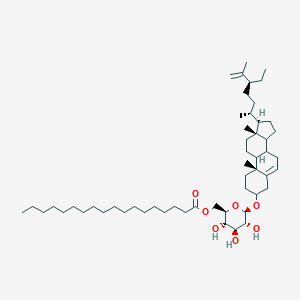
3-Sgsgd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sgsgd is a novel compound that has been recently discovered and has shown great potential in various scientific research applications. This compound has been synthesized using a unique method and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Sgsgd involves the activation of specific signaling pathways in cells. This leads to the regulation of gene expression and the modulation of various cellular processes. The compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to its unique effects on cells.
Effets Biochimiques Et Physiologiques
3-Sgsgd has been found to have significant biochemical and physiological effects. It has been shown to increase cell proliferation and differentiation, reduce inflammation, and protect against oxidative stress. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Sgsgd in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying specific cellular processes. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for the research and development of 3-Sgsgd. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Sgsgd is a novel compound that has shown great potential in various scientific research applications. Its unique mechanism of action and significant biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its effects and potential applications, but the future looks promising for this exciting compound.
Méthodes De Synthèse
The synthesis of 3-Sgsgd involves a unique method that has been developed by a team of researchers. This method involves the use of specific reagents and conditions to produce a pure and stable compound. The synthesis process has been optimized to ensure the highest yield and purity of the compound.
Applications De Recherche Scientifique
3-Sgsgd has shown great potential in various scientific research applications. It has been found to have significant effects on cell growth, differentiation, and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
123564-58-9 |
|---|---|
Nom du produit |
3-Sgsgd |
Formule moléculaire |
C53H92O7 |
Poids moléculaire |
841.3 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |
Clé InChI |
OYZQYQSPKPQLFO-QZQJMBPMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Synonymes |
3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



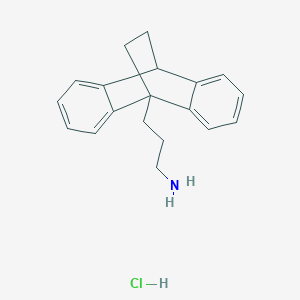
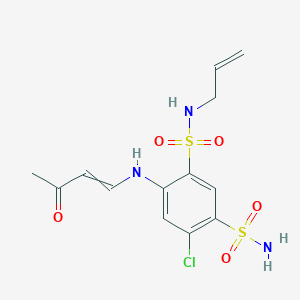

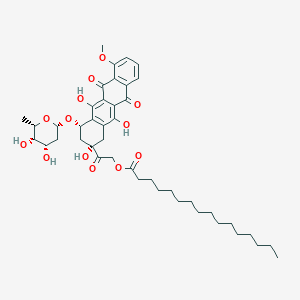
![Benz[a]anthracene-d12](/img/structure/B49388.png)
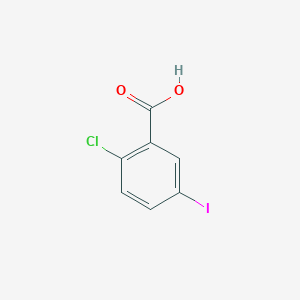
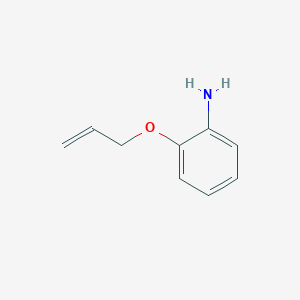
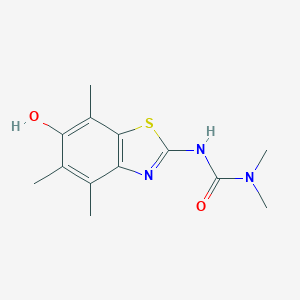
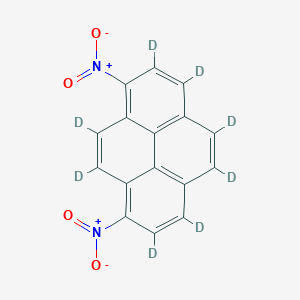
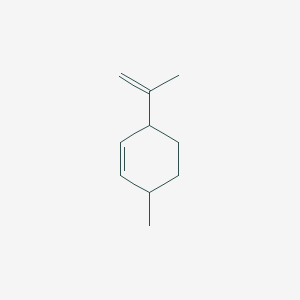
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
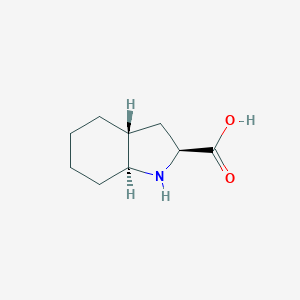
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
